N-(1-吡啶-4-基乙基)甲酰胺

描述

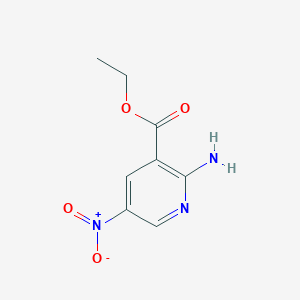

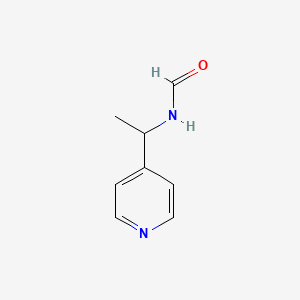

“N-(1-pyridin-4-ylethyl)formamide” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.17800 . It is also known by several synonyms such as 1-Formylamino-1-(4-pyridyl)-ethan, N-Formyl-1-(4-pyridyl)-ethylamin, and GL-0143 .

Molecular Structure Analysis

The molecular structure of “N-(1-pyridin-4-ylethyl)formamide” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The Polar Surface Area (PSA) is 41.99000 and the LogP value is 1.91540 .Physical And Chemical Properties Analysis

Formamides, including “N-(1-pyridin-4-ylethyl)formamide”, are known to have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . They also exhibit solubility in water .科学研究应用

哌啶衍生物的合成

N-(1-吡啶-4-基乙基)甲酰胺: 是合成哌啶衍生物的重要前体,哌啶衍生物在药物化学中至关重要。 哌啶结构存在于许多药物中,由于其生物活性,在药物设计中发挥着重要作用 。该化合物可以进行各种分子内和分子间反应,形成取代的哌啶、螺哌啶、缩合哌啶和哌啶酮,扩展了生物活性分子的范围。

电化学合成应用

N-(1-吡啶-4-基乙基)甲酰胺中的酰胺基团可用于电化学合成,这是一种比传统合成方法更环保的替代方法 。涉及酰胺的电化学合成由于其环境效益和效率而受到越来越多的关注。这种化合物可能参与开发酰胺的新合成途径,酰胺在生物系统和制药行业中无处不在。

荧光原位杂交 (FISH)

在分子生物学中,甲酰胺衍生物用于在 FISH 中稳定 DNA 双链体,FISH 是一种检测和定位染色体上特定 DNA 序列存在或不存在的技术 。N-(1-吡啶-4-基乙基)甲酰胺有可能用作甲酰胺替代品,提供不同的热力学特征,这可能有利于杂交程序。

治疗诊断试剂开发

N-(1-吡啶-4-基乙基)甲酰胺中的吡啶部分可以与金属络合,形成具有治疗诊断应用的化合物。 这些复合物可在医学中的治疗和诊断目的中使用,例如在靶向药物递送系统和成像剂中 .

药物发现和药理学研究

作为药物发现中的构建模块,N-(1-吡啶-4-基乙基)甲酰胺可用于合成多种具有药理活性的化合物。 其吡啶和酰胺基团是药物中的常见基序,对其进行修饰可以导致发现具有改善疗效和减少副作用的新治疗剂 .

绿色化学倡议

N-(1-吡啶-4-基乙基)甲酰胺: 可以通过提供比传统溶剂和试剂更安全、更可持续的替代品来促进绿色化学。 其在合成中的应用可以减少化学过程对环境的影响,并有助于开发环保的制造工艺 .

安全和危害

未来方向

While the specific future directions for “N-(1-pyridin-4-ylethyl)formamide” are not detailed in the search results, research into similar compounds suggests potential applications in the field of non-linear optics . Additionally, the study of formamides and related compounds continues to be of interest in the field of medicinal chemistry .

作用机制

Target of Action

Similar compounds such as pyrazolopyrimidines and pyridine-containing compounds have been reported to have significant biological activities, including anti-cancer activity . These compounds are known to interact with various cellular targets, but the specific targets for N-(1-Pyridin-4-ylethyl)formamide remain to be identified.

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides is promoted by I2 and TBHP via C–C bond cleavage . This suggests that the compound might interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

Formamide, a related compound, has been shown to support growth and production in biotechnological processes . It’s possible that N-(1-Pyridin-4-ylethyl)formamide might affect similar biochemical pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

The compound has a molecular weight of 1501778 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Based on the known activities of related compounds, it’s possible that the compound might have significant effects on cellular processes, potentially including anti-cancer activity .

Action Environment

Formamide, a related compound, has been shown to safeguard cultivation systems against contamination in non-sterile conditions . This suggests that N-(1-Pyridin-4-ylethyl)formamide might also be influenced by environmental factors.

属性

IUPAC Name |

N-(1-pyridin-4-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJSQNUOOVMQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378035 | |

| Record name | N-(1-pyridin-4-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20877-38-7 | |

| Record name | N-(1-pyridin-4-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B1607950.png)

![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1607968.png)